Meppep C-11
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1022083-25-5 |
|---|---|
Molecular Formula |
C26H25F3N2O2 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(3R,5R)-5-(3-(111C)methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1/i2-1 |
InChI Key |
BPTDWRQYMMIHHK-IODDVELNSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)O[11CH3] |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Advanced Radiosynthetic Strategies for 11c Meppep Production
Precursor Chemistry and Carbon-11 (B1219553) Radiolabeling Methodologies
The successful synthesis of [11C]MePPEP hinges on the availability of a suitable precursor and an efficient radiolabeling method. The commonly used precursor for the radiosynthesis of [11C]MePPEP is its O-desmethyl analog, (3R,5R)-5-(3-Hydroxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one, also known as desmethylMePPEP or PPEP. unc.edupharmasynth.eu
The radiolabeling process involves the introduction of the positron-emitting radionuclide, carbon-11 (11C), into the precursor molecule. This is typically achieved through a [11C]methylation reaction. nih.gov The most common method utilizes [11C]iodomethane ([11C]CH3I) as the methylating agent. nih.govnih.gov The synthesis involves the reaction of the desmethyl precursor with [11C]iodomethane in the presence of a base, such as tetrabutylammonium hydroxide, in a suitable solvent like dimethylformamide (DMF). unc.edunih.gov The reaction is typically carried out for a short duration, for example, 5 minutes, to produce [11C]MePPEP. nih.gov
The carbon-11 is produced as [11C]carbon dioxide ([11C]CO2) in a cyclotron and then converted into [11C]iodomethane. unc.edu This multi-step process requires careful control of reaction conditions to ensure high radiochemical yield and purity.
Automated Radiosynthesizer Platforms and Process Optimization
To ensure reproducibility, efficiency, and safety, the radiosynthesis of [11C]MePPEP is often performed using automated radiosynthesizer platforms. unc.edu These systems integrate the various steps of the synthesis, including the production of the radiolabeling agent, the radiolabeling reaction, and the purification of the final product. For instance, the production of [11C]iodomethane from [11C]carbon dioxide can be performed using a module like the GE Micro-lab, and the subsequent reaction with the precursor can be carried out in a module such as the Bioscan Autoloop. unc.edu
Process optimization is critical to maximize the radiochemical yield and ensure the final product meets the stringent quality control standards for in vivo imaging. Key parameters that are optimized include reaction time, temperature, and the purification method. High-performance liquid chromatography (HPLC) is a standard technique used for the purification of [11C]MePPEP, separating it from unreacted precursor and other byproducts. unc.edu Following HPLC purification, the solvent is typically removed by rotary evaporation, and the purified [11C]MePPEP is formulated in a sterile solution for injection. unc.edu The entire automated process, from the end of bombardment to the final formulated product, can be completed within approximately 35 minutes. unc.edu
| Parameter | Typical Value/Method | Reference |
|---|---|---|
| Precursor | Desmethyl MePPEP | unc.edunih.gov |
| Radiolabeling Agent | [11C]Iodomethane | nih.govnih.gov |
| Reaction Time | ~5 minutes | nih.gov |
| Purification | HPLC | unc.edu |
| Total Synthesis Time | ~35 minutes | unc.edu |
Rigorous Radiochemical Purity and Specific Molar Activity Determination
The quality of the final [11C]MePPEP product is assessed through rigorous determination of its radiochemical purity and specific molar activity. Radiochemical purity refers to the proportion of the total radioactivity in the final product that is present in the desired chemical form of [11C]MePPEP. For PET imaging, a high radiochemical purity is essential to minimize off-target binding and ensure that the observed signal accurately reflects the distribution of the target receptor. For [11C]MePPEP, the radiochemical purity is consistently reported to be very high, often exceeding 99%. nih.govunc.edunih.gov
Specific molar activity, often referred to as specific activity, is a measure of the amount of radioactivity per mole of the compound (e.g., GBq/µmol). nih.gov A high specific molar activity is crucial for PET studies to ensure that the injected mass of the radioligand is low enough to avoid pharmacological effects and saturation of the target receptors. The specific molar activity of [11C]MePPEP at the time of injection has been reported in various studies, with values typically in the range of 78.1 to 112.0 GBq/µmol. unc.edunih.gov
| Parameter | Reported Values | References |
|---|---|---|
| Radiochemical Purity | > 99% | nih.govunc.edunih.govsnmjournals.org |
| Specific Molar Activity (at time of injection) | 81 ± 40 GBq/µmol | nih.gov |
| 78.1 ± 54.9 GBq/µmol | unc.edu | |
| 112.0 ± 54.7 GBq/µmol | nih.gov |
Comprehensive Pharmacological Characterization of 11c Meppep
In Vitro Assessment of Receptor Binding Affinity and Selectivity
The efficacy of a radioligand is fundamentally determined by its binding affinity for the target receptor and its selectivity over other receptors. In vitro studies have been conducted to quantify these characteristics for MePPEP.
Detailed binding assays have demonstrated that MePPEP possesses a high affinity for the human CB1 receptor. Research indicates a binding affinity constant (Kb) of approximately 0.574 ± 0.207 nM for the human CB1 receptor. unc.edu Another study reported a dissociation constant (KD) of 0.14 nM in human cerebellum tissue. nih.gov This high affinity indicates a strong and stable interaction between MePPEP and the CB1 receptor.
Equally important is the compound's selectivity. MePPEP exhibits a significant preference for the CB1 receptor over the cannabinoid type 2 (CB2) receptor. The binding affinity for the CB2 receptor was found to be 363 ± 87.4 nM, demonstrating a high degree of selectivity for CB1. unc.edu This selectivity is crucial for ensuring that PET imaging signals originate specifically from the target of interest, thereby avoiding confounding data from off-target binding.
| Compound | Receptor Target | Binding Affinity Constant (Kb/KD) | Reference |
|---|---|---|---|
| MePPEP | Human Cannabinoid Receptor 1 (CB1) | 0.574 ± 0.207 nM (Kb) | unc.edu |
| MePPEP | Human Cannabinoid Receptor 1 (CB1) | 0.14 nM (KD) | nih.gov |
| MePPEP | Human Cannabinoid Receptor 2 (CB2) | 363 ± 87.4 nM (Kb) | unc.edu |
In Vivo Receptor Target Specificity and Occupancy Validation
Following in vitro characterization, in vivo studies are essential to confirm that the radioligand binds to its intended target in a living organism. Studies using [¹¹C]MePPEP in nonhuman primates have validated its specificity for the CB1 receptor. nih.govsemanticscholar.org
Upon intravenous injection in rhesus monkeys, [¹¹C]MePPEP showed high uptake in the brain, with a regional distribution consistent with the known density of CB1 receptors. nih.govunc.eduresearchgate.net The highest concentrations of radioactivity were observed in the striatum and cerebellum, while lower levels were found in the thalamus and pons. nih.govunc.edu
To confirm that this distribution was due to specific binding to CB1 receptors, researchers performed pre-blockade and displacement experiments. In these studies, known CB1-selective compounds, such as rimonabant (B1662492) and ISPB, were administered before or after [¹¹C]MePPEP. nih.govunc.edusnmjournals.org The results demonstrated that the majority of [¹¹C]MePPEP binding in brain regions with high receptor densities was specific and reversible. nih.govsemanticscholar.org These blocking agents successfully reduced the brain uptake of [¹¹C]MePPEP by over 85-89%, confirming that the signal was indeed from the radioligand binding to CB1 receptors. nih.govunc.edusnmjournals.org Further studies in rodents and monkeys have shown that 65% to 85% of the total brain uptake represents specific binding. nih.gov
| Study Type | Model | Key Finding | Reference |
|---|---|---|---|
| Regional Brain Uptake | Nonhuman Primate | Distribution consistent with CB1 receptor density (High: Striatum, Cerebellum; Low: Thalamus, Pons). | nih.govunc.edu |
| Pre-blockade/Displacement | Nonhuman Primate | >85% of brain uptake was shown to be specific and reversibly bound to CB1 receptors using blocking agents rimonabant and ISPB. | snmjournals.org |
| Pharmacological Blockade | Rodents, Monkeys | 65% to 85% of total brain uptake represents specific binding to CB1 receptors. | nih.gov |
Molecular Mechanism of Action: Inverse Agonist and Antagonist Properties
The interaction of a ligand with a receptor can produce a range of effects. While an agonist activates a receptor, an antagonist blocks it from being activated by an agonist. An inverse agonist, however, binds to the same receptor but produces a pharmacological response opposite to that of an agonist. mdpi.com Many G protein-coupled receptors, including the CB1 receptor, exhibit a level of constitutive activity even in the absence of an agonist; inverse agonists reduce this basal activity. rhochistj.org
[¹¹C]MePPEP is characterized as a CB1-selective inverse agonist. nih.govnih.gov This means that in addition to blocking the receptor, it also reduces its intrinsic, baseline level of signaling activity. Some research has also described it as a mixed inverse agonist and antagonist, suggesting a complex functional profile at the receptor. unc.edu This property is significant as it differentiates MePPEP from neutral antagonists, which would only block the receptor without affecting its constitutive activity. The inverse agonist nature of [¹¹C]MePPEP is a key aspect of its pharmacological profile and influences its behavior as a PET radioligand for imaging the CB1 receptor system.
Preclinical Evaluation of 11c Meppep As a Positron Emission Tomography Tracer
Application in Vertebrate Animal Models for Tracer Validation
The validation of [11C]MePPEP as a viable PET tracer for CB1 receptors has been substantiated through rigorous studies in vertebrate animal models, including non-human primates and rodents. nih.govki.se In rhesus monkeys, PET studies demonstrated that [11C]MePPEP binds reversibly and with a high specific signal to CB1 receptors. nih.gov The specificity of the binding was confirmed through pre-blockade and displacement experiments using selective CB1 receptor agents from two distinct chemical classes, ISPB and rimonabant (B1662492). unc.eduacs.org These studies showed that the majority of the tracer's uptake in brain regions with high receptor densities was specific to CB1 receptors, with specific binding accounting for over 89% in these areas. nih.govresearchgate.net
Further validation was conducted in rodent models. ki.se Studies using wild-type and CB1 knockout mice helped determine that a significant portion (approximately two-thirds) of the [11C]MePPEP binding in the brain is specific to the CB1 receptor. ki.seresearchgate.netnih.gov The consistent findings across these different vertebrate models underscore the tracer's utility and reliability for quantifying CB1 receptor availability in vivo.
Regional Brain Uptake and Distribution Kinetics in Non-Human Primates and Rodents
Following intravenous injection in non-human primates, [11C]MePPEP exhibits high and rapid uptake into the brain. nih.gov Peak brain activity levels, reaching almost 600% of the standardized uptake value (SUV), were observed within 10 to 20 minutes post-injection. nih.govresearchgate.netunc.edu The clearance from the brain was sufficiently fast to be compatible with the 20-minute half-life of carbon-11 (B1219553), allowing for effective imaging. unc.edu
The regional distribution of the tracer within the brain aligns with the known density of CB1 receptors. nih.govresearchgate.net High levels of radioactivity were measured in the striatum and cerebellum, areas known for high CB1 receptor concentration, while lower levels were found in the thalamus and pons, which have lower receptor densities. nih.govresearchgate.netunc.edu This distribution pattern provides further evidence that [11C]MePPEP is binding specifically to its target. In human studies, a similar pattern was observed, with high uptake in the putamen and lower uptake in the thalamus. researchgate.netnih.gov
| Brain Region | Relative Radioactivity Level | Supporting Evidence |
|---|---|---|
| Striatum | High | Consistent with high CB1 receptor density. nih.govresearchgate.netunc.edu |
| Cerebellum | High | Consistent with high CB1 receptor density. nih.govresearchgate.netunc.edu |
| Thalamus | Low | Consistent with low CB1 receptor density. nih.govresearchgate.netunc.edu |
| Pons | Low | Consistent with low CB1 receptor density. nih.govresearchgate.netunc.edu |
The kinetics of [11C]MePPEP were found to be suitable for quantification, with regional brain uptake quantifiable as a distribution volume relative to the parent radiotracer concentration in plasma. nih.govsnmjournals.org Pharmacokinetic modeling indicated that stable measurements of the distribution volume could be achieved after approximately 70-90 minutes of scanning. ki.sesnmjournals.org
Assessment of Blood-Brain Barrier Transport Mechanisms: P-glycoprotein Efflux
A critical characteristic for any central nervous system PET tracer is its ability to effectively cross the blood-brain barrier (BBB). Efflux transporters at the BBB, such as P-glycoprotein (P-gp), can limit the brain uptake of potential tracers. snmjournals.org To investigate whether [11C]MePPEP is a substrate for P-gp, studies were conducted in both non-human primates and rodents. nih.govki.se
In non-human primates, the P-gp inhibitor DCPQ was administered, and it was found that this did not lead to a significant increase in the brain uptake of [11C]MePPEP. nih.govunc.eduunc.edu Similarly, studies in genetically modified mice confirmed that [11C]MePPEP is not a substrate for the P-gp efflux transporter. ki.se These findings are significant as they indicate that the quantification of CB1 receptors using [11C]MePPEP is not likely to be confounded by inter-individual variability in P-gp expression or function at the BBB. nih.govresearchgate.net
Systemic Radiometabolite Analysis and Impact on Brain Quantification
The metabolic profile of a PET tracer is crucial for the accurate quantification of receptor density. Studies in non-human primates have shown that [11C]MePPEP is rapidly cleared from arterial plasma. nih.govunc.edu The concentration of the unchanged parent compound in plasma decreases quickly after injection. unc.edu
Analysis of arterial plasma samples from monkeys revealed the rate of metabolism of [11C]MePPEP. unc.edu
| Time Post-Injection | Parent Tracer (% of Total Plasma Activity) |
|---|---|
| 5 minutes | 83% (± 12%) |
| 10 minutes | 53% (± 17%) |
| 30 minutes | 21% (± 7%) |
| 60 minutes | 14% (± 5%) |
This rapid metabolism and clearance from the plasma present challenges for accurately measuring the arterial input function, which is necessary for quantitative modeling. unc.edu While some research suggests that radiometabolites might lead to a consistent overestimation of CB1 receptor density, other findings indicate that little to no radiometabolites enter the brain, suggesting that quantification of brain uptake is primarily reflective of the parent compound. ki.seunc.edu The fast washout from the brain allows for quantification with the short-lived isotope 11C. nih.govresearchgate.net
Quantitative Methodologies in 11c Meppep Positron Emission Tomography Imaging
Advanced Kinetic Modeling for Quantitative Receptor Density Estimation
Kinetic modeling is paramount for translating the dynamic PET data into meaningful physiological parameters, such as receptor density. For [¹¹C]MePPEP, various models have been explored to ensure the accuracy and reliability of these estimations. nih.gov
Multi-Compartment Models (e.g., One- and Two-Tissue Compartment Analysis)
Compartmental models are the "gold standard" for quantifying receptor density from PET data. nih.govsnmjournals.org These models describe the distribution and binding of the radioligand in different tissue compartments.
One-Tissue Compartment Model (1TCM): This simpler model considers the tissue as a single compartment.
Two-Tissue Compartment Model (2TCM): This model is often preferred for [¹¹C]MePPEP as it better fits the measured data. nih.govsnmjournals.org It distinguishes between two tissue compartments: one for free and non-specifically bound radioligand, and another for specifically bound radioligand. nih.gov The 2TCM yields values for the total distribution volume (VT), which is proportional to receptor density, that are well-identified and stable over time. nih.gov Studies have shown that a two-tissue compartment model with four rate constants and a variable blood volume term (4kbv) can be applied, though it may not always produce reliable measures. nih.gov In contrast, a reversible two-compartment model with a variable blood volume (2kbv) has demonstrated good to excellent reproducibility. nih.govresearchgate.net
F-statistics are utilized to compare the goodness-of-fit between one- and two-tissue compartment models, with the latter often showing a statistically significant better fit for [¹¹C]MePPEP data. snmjournals.orgnih.gov
Basis Function Methods and Spectral Analysis
Model-free analysis methods, such as spectral analysis, offer an alternative to traditional compartmental modeling. nih.govkcl.ac.uk Spectral analysis can be applied on a voxel-wise basis and has shown good to excellent reproducibility for quantifying CB1 receptor availability with [¹¹C]MePPEP. researchgate.net This method estimates a spectrum of rate constants, from which the distribution volume can be derived. turkupetcentre.net Regularized spectral analysis, in particular, has been shown to be a reliable method. nih.gov
Reference Tissue Models (e.g., Simplified Reference Tissue Model)
Reference tissue models provide a less invasive alternative to methods requiring arterial blood sampling by using a region devoid of specific binding as an input function. However, for [¹¹C]MePPEP, the Simplified Reference Tissue Model (SRTM), using the pons as a pseudo-reference region, has been found to produce unreliable measures with intraclass correlation coefficients (ICCs) around zero. nih.gov
Role of Arterial Input Function in Quantitative PET Studies
The arterial input function (AIF) is a critical component for the accurate quantification of [¹¹C]MePPEP binding using compartmental models. snmjournals.org It requires serial measurements of the concentration of the unchanged parent radioligand in arterial plasma over the course of the PET scan. researchgate.netkcl.ac.uk
The process involves:
Arterial Blood Sampling: Continuous or discrete arterial blood samples are collected throughout the scan. kcl.ac.ukcore.ac.uk
Metabolite Correction: [¹¹C]MePPEP is metabolized in the body, and it's crucial to separate the parent compound from its radiometabolites in the plasma samples. kcl.ac.ukpatsnap.com This is typically done using techniques like high-performance liquid chromatography (HPLC). nih.gov
Modeling the Parent Fraction: The fraction of the total radioactivity in plasma that corresponds to the unchanged [¹¹C]MePPEP is modeled over time, often using a sigmoidal or Hill function. kcl.ac.ukresearchgate.net
The accuracy of the AIF is crucial, as noise in the plasma radioactivity measurements, especially at later time points when concentrations are low, can significantly impact the precision and variability of VT estimates. snmjournals.orgunc.edu The short half-life of Carbon-11 (B1219553) (20.4 minutes) further complicates these measurements. snmjournals.orgunc.edu
Image Acquisition Protocols and Post-Processing for Quantitative Analysis
Standardized image acquisition and rigorous post-processing are essential for reliable quantitative analysis of [¹¹C]MePPEP PET data.
Image Acquisition:
Scanner: PET scans are typically acquired in 3D mode using high-resolution scanners. kcl.ac.ukcore.ac.uk
Scan Duration: Dynamic scans of at least 90 minutes are common, with some studies extending up to 210 minutes to capture the slow kinetics of [¹¹C]MePPEP. nih.govnih.govsnmjournals.org The scan is divided into a series of time frames of increasing duration. nih.govcore.ac.uk
Attenuation Correction: A transmission scan using a radioactive source (e.g., ¹³⁷Cs) is performed before the emission scan to correct for the attenuation of gamma rays by the body. kcl.ac.ukcore.ac.uk
Post-Processing:
Motion Correction: Frame-by-frame realignment is performed to correct for patient head movement during the long scan duration. kcl.ac.ukcore.ac.uk
Co-registration: PET images are co-registered with the subject's structural magnetic resonance imaging (MRI) scan to allow for accurate delineation of anatomical regions of interest (ROIs). nih.gov
ROI Definition: ROIs, representing different brain regions with varying CB1 receptor densities, are defined on the co-registered MRI and then applied to the dynamic PET data to extract time-activity curves (TACs). nih.gov
These meticulous procedures ensure that the final quantitative parameters accurately reflect the underlying receptor physiology.
Regional and Voxel-wise Quantification Strategies for CB1R Mapping
To accurately map the density of CB1 receptors, various quantification strategies are employed for [11C]MePPEP PET data, ranging from analyses of specific regions of interest (ROIs) to detailed voxel-by-voxel (voxel-wise) mapping across the entire brain.
A comprehensive study evaluated seven different quantification methods in healthy subjects, utilizing metabolite-corrected arterial plasma input functions. nih.govcore.ac.uk These methods included:
Reversible compartmental models: Both one-tissue (2kbv) and two-tissue (4kbv) compartment models with a variable blood volume term were tested. nih.gov
Model-free (spectral) analyses: These were applied with and without regularization, including a method for voxel-wise quantification. nih.gov
Simplified Reference Tissue Model (SRTM): This approach used the pons as a pseudo-reference region. nih.govcore.ac.uk
Modified Standardized Uptake Values (mSUVs): Calculated for the time window of approximately 30–60 minutes post-injection. nih.gov
The study defined eight ROIs automatically to represent varying levels of CB1 receptor density: the hippocampus, anterior cingulate gyrus, inferior frontal gyrus, caudate nucleus, globus pallidus, nucleus accumbens, thalamus, and pons. nih.govcore.ac.uk
Findings indicated that not all models performed equally well. The SRTM and the two-tissue compartment (4kbv) model failed to produce reliable measures. nih.govcore.ac.uk In contrast, compartmental models like the 2kbv model, and model-free spectral analyses, proved to be successful for quantifying CB1 receptors in the specified regions of interest. nih.gov Importantly, highly reliable parametric maps generated through spectral analysis allow for comprehensive whole-brain surveys on a voxel-wise basis. nih.gov Even simpler methods, such as mSUVs, were found to be reliable for most regions, offering a viable alternative when arterial input functions are not available. nih.gov
Another study highlighted that a two-tissue compartment model could yield well-identified values of distribution volume (V_T), a measure proportional to receptor density, that remained stable between 60 and 210 minutes of scanning. nih.gov This confirms the utility of compartmental modeling for obtaining accurate quantitative data. Voxel-based correlations have also been successfully used to link regional CB1 receptor availability with behavioral measures. researchgate.net
The ability of a method to reflect the known heterogeneous distribution of CB1 receptors is a key indicator of its validity. The ratio of binding estimates between a high-density region like the pallidum and a low-density region like the pons is used for this purpose. The highest pallidum:pons ratios were achieved with mSUV (4.2), spectral analysis-derived parametric maps (3.6), and the 2kbv model (3.6), demonstrating their effectiveness in capturing this binding heterogeneity. core.ac.ukresearchgate.net
Methodological Reliability and Statistical Variability Assessment
Assessing the reliability and variability of [11C]MePPEP PET measurements is crucial for determining the method's utility in longitudinal studies or for comparing different populations. This involves test-retest reproducibility studies and the analysis of inter-subject variability.
Test-retest reproducibility measures the stability of a quantification method over time in the same subject under similar conditions. pmod.com A key metric for this is the intraclass correlation coefficient (ICC), which compares the within-subject variability to the between-subject variability. turkupetcentre.net ICC values are generally considered excellent above 0.80 and good to very good above 0.75. nih.govpmod.com
A significant reproducibility study involving fifteen healthy subjects who underwent two [11C]MePPEP PET scans demonstrated good-to-excellent reproducibility for several quantification methods. nih.gov The most reliable methods, based on their average ICC across brain regions, were:
Spectral analysis parametric maps (average ICC: 0.83) nih.govresearchgate.net
Rank shaping regularized spectral analysis (average ICC: 0.82) nih.govcore.ac.uk
The one-tissue compartment model (2kbv) (average ICC: 0.82) nih.govresearchgate.net
Modified SUVs also showed reliability for most regions, with an average ICC of 0.79. nih.gov In contrast, the SRTM and 4kbv models showed poor reliability with ICCs near zero. nih.govcore.ac.uk
The mean test-retest variability, which represents the average percent difference between test and retest scans, ranged from 12% for mSUVs to 16% for the 2kbv model among the well-performing methods. nih.gov Another study reported a good retest variability of approximately 8% for the simple measure of brain uptake (average radioactivity concentration from 40-80 minutes), but a higher variability of about 15% for the distribution volume (V_T). researchgate.netnih.gov This suggests that while V_T is a more accurate measure for between-group comparisons, simpler uptake values may be more precise for within-subject studies. researchgate.netnih.gov
| Quantification Method | Average Intraclass Correlation Coefficient (ICC) ± SD | Mean Test-Retest Change ± SD (%) | Reference |
|---|---|---|---|
| Spectral Analysis Parametric Maps | 0.83 ± 0.03 | N/A | nih.govresearchgate.net |
| Rank Shaping Regularised Spectral Analysis | 0.82 ± 0.05 | N/A | nih.govcore.ac.uk |
| One-Tissue Compartment Model (2kbv) | 0.82 ± 0.09 | 16% | nih.govresearchgate.net |
| Modified Standard Uptake Value (mSUV) | 0.79 ± 0.13 | 12 ± 10% | nih.gov |
| Distribution Volume (V_T) | N/A | ~15% | nih.gov |
| Brain Uptake (40-80 min) | N/A | ~8% | nih.gov |
| Simplified Reference Tissue Model (SRTM) | ~0 | N/A | nih.gov |
| Two-Tissue Compartment Model (4kbv) | ~0 | N/A | nih.gov |
Inter-subject variability refers to the differences in quantitative measures observed between different individuals. This variability is assessed using the between-subject coefficient of variation (%COV). pmod.com High inter-subject variability was observed for [11C]MePPEP PET measures. nih.govresearchgate.net
The mean between-subject coefficients of variation were reported to be:
45% for the one-tissue compartment model (2kbv). nih.govresearchgate.net
32% for modified standard uptake values (mSUVs). nih.govresearchgate.net
Another study found a moderate inter-subject variability of 16% for brain uptake measures, but a significantly higher variability of approximately 52% for the distribution volume (V_T). researchgate.netnih.gov The greater variability in V_T was attributed to the slow washout of the tracer from the brain and the noise associated with measuring low concentrations of [11C]MePPEP in plasma. researchgate.netnih.gov This high inter-subject variability underscores the importance of using V_T as the gold standard for accurate between-group comparisons, despite its lower precision in test-retest scenarios. nih.gov
| Quantitative Measure | Between-Subject Coefficient of Variation (%COV) | Reference |
|---|---|---|
| Distribution Volume (V_T) from 2kbv model | 45% | nih.govresearchgate.net |
| Distribution Volume (V_T) | ~52% | nih.gov |
| Modified Standard Uptake Value (mSUV) | 32 ± 13% | nih.govresearchgate.net |
| Brain Uptake (40-80 min) | 16% | nih.gov |
Comparative Analyses of 11c Meppep with Contemporary Cb1r Radioligands
Comparative Evaluation of In Vivo Imaging Characteristics and Performance Metrics
The in vivo performance of a PET radioligand is critical to its utility. For [11C]MePPEP, initial studies in nonhuman primates demonstrated highly favorable imaging characteristics. After intravenous injection, [11C]MePPEP showed remarkably high brain uptake, reaching peak levels of nearly 600% Standardized Uptake Value (SUV) within 10-20 minutes. unc.eduresearchgate.netunc.edu This uptake is substantially higher than that of other established PET radiotracers, such as [11C]raclopride for dopamine (B1211576) D2/3 receptors (~300% SUV). unc.edu In human subjects, the brain uptake was also high, with SUV values around 3.6 in the putamen region at approximately 60 minutes. nih.gov
The regional distribution of [11C]MePPEP in the brain is consistent with the known high density of CB1 receptors. researchgate.net High levels of radioactivity were observed in the striatum and cerebellum, with low levels in the thalamus and pons. unc.eduresearchgate.net Pharmacological blocking studies confirmed the tracer's specificity, showing that the vast majority (>89%) of brain uptake in high-density regions is specifically bound to CB1 receptors. unc.eduresearchgate.net
However, when comparing its performance metrics to other ligands, a more nuanced picture emerges. While [11C]MePPEP demonstrates good to excellent test-retest reproducibility for quantification, its intersubject variability for the key metric of distribution volume (VT) is notably high, at approximately 52-60%. nih.govnih.gov This high variability indicates poor precision in measurements between different individuals, a significant drawback compared to ligands like [11C]OMAR, [11C]SD5024, and [18F]FMPEP-d2, which show markedly smaller intersubject variability. nih.gov For instance, the intersubject variability for VT with [11C]SD5024 is around 24%. nih.gov
| Radioligand | Peak Brain Uptake (SUV) | Intersubject Variability (VT) | Test-Retest Variability (VT) | Reference |
| [11C]MePPEP | ~3.6 (Human) / ~6 (Monkey) | ~52-60% | ~15% | unc.edunih.govnih.gov |
| [11C]OMAR | ~1.5-2 (Human) | ~24% | Not Reported | nih.gov |
| [18F]FMPEP-d2 | Not specified in these terms | Lower than [11C]MePPEP | Lower than [11C]MePPEP | snmjournals.org |
| [11C]SD5024 | ~1.5-3 (Human) | ~24% | Not Reported | nih.gov |
| [18F]MK-9470 | Slightly lower than [11C]SD5024 | ~66% | Not Reported | nih.gov |
Comparative Performance Metrics of CB1R Radioligands
Comparison of Quantitative Parameters and Receptor Binding Profiles
[11C]MePPEP is characterized by a high binding affinity for the CB1 receptor, with a functional binding activity (Kb) of 0.574 nM. unc.eduresearchgate.netunc.edu It also possesses a moderately high lipophilicity (measured LogD7.4 = 4.8), which facilitates its entry into the brain. nih.govcore.ac.ukunc.eduresearchgate.net Studies have confirmed that it is a CB1-selective inverse agonist and is not a significant substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which is an advantageous property. unc.eduresearchgate.netki.se
A key quantitative parameter in PET studies is the total distribution volume (VT), which is proportional to the receptor density. For [11C]MePPEP, pharmacokinetic modeling yields stable VT measures after about 60-70 minutes of scanning. ki.seki.se However, the tracer's very slow washout from the brain makes precise quantification difficult. nih.gov This slow kinetic behavior, likely due to its high affinity, complicates the accurate estimation of receptor parameters. nih.govfrontiersin.org
In comparison, the fluorinated analog [18F]FMPEP-d2, which was developed based on the MePPEP structure, offers superior quantification. e-century.uski.senih.gov Although both radioligands can quantify CB1 receptors, [18F]FMPEP-d2 provides greater precision and accuracy. ki.seki.se This improvement is largely attributed to the longer half-life of Fluorine-18 (B77423) (109.8 min) compared to Carbon-11 (B1219553) (20.4 min). The longer half-life allows for more accurate measurements of the radioligand in arterial plasma, which is a critical component for the pharmacokinetic modeling used to calculate VT. snmjournals.orgki.seki.se With [11C]MePPEP, plasma concentrations become very low and difficult to measure accurately toward the end of the scan, introducing noise and reducing the precision of VT estimates. nih.govsnmjournals.org
Another significant quantitative parameter is the plasma free fraction (fP), the fraction of the radioligand not bound to plasma proteins and thus available to enter the brain. [11C]MePPEP has a very low fP of about 0.05%, which could have limited its brain uptake were it not for the extremely high density of CB1 receptors in the brain. nih.govki.se
| Parameter | [11C]MePPEP | [18F]FMPEP-d2 | [11C]SD5024 | Reference |
| Affinity | Kb = 0.574 nM | High | Ki = 0.47 nM | researchgate.netnih.gov |
| Lipophilicity (LogD7.4) | 4.8 | 4.2 | 3.8 | researchgate.netnih.gov |
| Specific Binding | >89% (Monkey) | High | ~80% (Monkey) | unc.edunih.gov |
| Plasma Free Fraction (fP) | 0.05% | Not Reported | Not Reported | nih.govki.se |
| Kinetics | Very slow washout | Slower washout than 11C ligands but better for quantification | Faster kinetics than [11C]MePPEP | nih.govsnmjournals.org |
Quantitative and Binding Profile Comparison
Distinct Advantages and Limitations of [11C]MePPEP in the Radioligand Landscape
Advantages:
High Brain Uptake : [11C]MePPEP exhibits exceptionally high uptake in the brain, with peak SUV levels significantly greater than many other radiotracers. unc.edu This strong signal means that brain activity can be quantified more accurately, and potentially allows for studies with a reduced injected dose of radioactivity. unc.edu
High Specific Binding : A very high percentage of the tracer's uptake in the brain is specifically bound to CB1 receptors (>89% in high-binding regions in monkeys), minimizing the confounding signal from nonspecific binding. unc.eduresearchgate.net This ensures that the measured signal is a true reflection of receptor density.
Not a P-gp Substrate : The finding that [11C]MePPEP is not significantly transported out of the brain by the P-gp efflux pump simplifies kinetic modeling and interpretation of the data. unc.eduresearchgate.netki.se
Limitations:
Short Half-Life of Carbon-11 : The primary limitation stems from its 11C label. The short 20.4-minute half-life leads to low concentrations of the parent radioligand in arterial plasma late in the scan. snmjournals.org This makes accurate measurement challenging and introduces noise into the input function, thereby reducing the precision and accuracy of quantitative parameters like VT. nih.govki.seki.se
Poor Precision and High Intersubject Variability : Largely as a consequence of the measurement issues, the distribution volume (VT) for [11C]MePPEP has poor precision, with high retest variability (~15%) and very high intersubject variability (~52-60%). nih.govnih.gov This makes it less suitable for cross-sectional studies comparing different groups of subjects. nih.gov
Slow Washout Kinetics : The tracer washes out very slowly from the brain, which makes it difficult to achieve a state of equilibrium required for some simpler modeling approaches and complicates the precise estimation of kinetic parameters. nih.govnih.gov
Very Low Plasma Free Fraction : The extremely low free fraction of 0.05% is a potential vulnerability, although it is overcome by the high density of CB1 receptors. nih.govki.se
Scientific Applications of 11c Meppep in Translational Neuroscience Research
Mapping of Cannabinoid CB1 Receptor Availability in Brain Circuitry
[11C]MePPEP PET imaging enables detailed mapping of CB1 receptor distribution throughout the brain. nih.gov Consistent with known receptor densities, studies in both nonhuman primates and humans have shown high concentrations of [11C]MePPEP binding in the cerebral cortex, hippocampus, striatum (caudate nucleus and putamen), cerebellum, and globus pallidus. core.ac.uknih.govunc.edu Conversely, lower levels of binding are observed in the thalamus and pons. core.ac.uknih.govunc.edu This distribution aligns with the widespread modulatory role of the endocannabinoid system in the central nervous system. core.ac.ukki.se
The high brain uptake of [11C]MePPEP, reaching nearly 600% standardized uptake value (SUV) in some regions, allows for accurate quantification of receptor availability. nih.govunc.eduresearchgate.net This high signal is partly a reflection of the high density of CB1 receptors, which are among the most abundant G protein-coupled receptors in the brain. nih.govunc.edu The tracer has demonstrated good to excellent test-retest reproducibility, making it a reliable tool for longitudinal studies and for assessing changes in receptor availability over time. nih.govcore.ac.uk
Studies using [11C]MePPEP have confirmed that a high percentage of its binding in the brain is specific to CB1 receptors. In nonhuman primates, over 89% of the brain uptake in high-density regions was found to be specific and reversibly bound to CB1 receptors. nih.govunc.eduresearchgate.net The tracer's kinetics, characterized by rapid uptake and adequately fast washout, are suitable for PET imaging with the carbon-11 (B1219553) isotope, which has a half-life of 20 minutes. nih.gov
The ability to map CB1R availability with [11C]MePPEP has provided valuable insights into the organization of the endocannabinoid system within emotional and cognitive circuits. utu.fi For instance, the high density of these receptors in limbic areas and the cerebral cortex suggests their involvement in mood and anxiety disorders. ki.se
| Brain Region | [11C]MePPEP Binding/CB1R Availability | Reference |
| Cerebral Cortex | High | core.ac.uk |
| Hippocampus | High | core.ac.uk |
| Caudate Nucleus | High | core.ac.uk |
| Putamen | High | core.ac.ukresearchgate.net |
| Cerebellum | High | nih.govunc.edu |
| Globus Pallidus | High | core.ac.uk |
| Thalamus | Low | core.ac.uknih.gov |
| Pons | Low | core.ac.uknih.gov |
Characterization of Endocannabinoid System Perturbations
Perturbations in the endocannabinoid system (ECS) are hypothesized to be a factor in various neuropsychiatric diseases, including schizophrenia, memory impairment, and seizures. ki.se [11C]MePPEP PET serves as a powerful biomarker to investigate these disruptions in vivo. ki.se
Research has utilized [11C]MePPEP to explore the relationship between central CB1R availability and peripheral endocannabinoid levels. biorxiv.orgbiorxiv.org One study investigating patients with first-episode psychosis (FEP) found evidence of dysregulation in this cross-talk. biorxiv.orgbiorxiv.org In healthy controls, an inverse relationship was observed between circulating levels of several endocannabinoids (such as anandamide (B1667382) and 2-arachidonoylglycerol) and CB1R availability in the posterior cingulate cortex. biorxiv.org This association was absent in FEP patients, suggesting a disruption in the normal feedback mechanisms of the ECS in this disorder. biorxiv.org
Furthermore, studies in chronic cannabis users have shown alterations in CB1R availability. While some studies using other radiotracers have reported a global decrease in CB1R availability in chronic users, research with [11C]MePPEP has contributed to understanding the acute effects of cannabinoids on the system. mdpi.comkuleuven.be
The ability of [11C]MePPEP to quantify CB1R provides a means to assess how the ECS is affected by various conditions and substance use, offering a window into the pathophysiology of these disorders.
Research on CB1R Modulations in Models of Neurological and Psychiatric Conditions
The link between cannabis use and an increased risk for psychosis has spurred research into the role of the CB1R in psychotic disorders like schizophrenia. hra.nhs.ukucdavis.edu [11C]MePPEP has been a key tool in these investigations, allowing for the in vivo quantification of CB1R in patients. europa.eucambridge.orgeuropa.eu
Several studies have used [11C]MePPEP and other radiotracers to compare CB1R availability between patients with psychosis and healthy controls. biorxiv.orgbiorxiv.orgfrontiersin.org A study involving two independent samples of patients with first-episode psychosis (FEP) found significantly lower CB1R availability in patients compared to healthy volunteers, as measured by both [11C]MePPEP and another tracer, [18F]FMPEP-d2. europa.eubiorxiv.orgbiorxiv.orgutupub.fi This reduction in CB1R availability was also found to be associated with greater symptom severity and poorer cognitive function. frontiersin.orgresearchgate.net
These findings suggest that a dysregulated endocannabinoid system, specifically a downregulation of CB1 receptors, is a feature of the early stages of psychosis. utupub.firesearchgate.net This contrasts with some earlier studies that had reported increased CB1R availability in schizophrenia, highlighting the complexity of the disorder and the importance of studying different stages of the illness. hra.nhs.uk The current evidence points towards chronic cannabis use and genetic factors potentially leading to a similar state of CB1R downregulation, which may contribute to the development of psychosis. ucdavis.edu
| Study Population | Radiotracer(s) | Key Finding on CB1R Availability | Reference |
| First-Episode Psychosis (FEP) vs. Healthy Controls | [11C]MePPEP & [18F]FMPEP-d2 | Lower in FEP patients | europa.eubiorxiv.orgbiorxiv.orgutupub.fi |
| First-Episode Psychosis (FEP) | [11C]MePPEP & [18F]FMPEP-d2 | Lower availability linked to greater symptom severity and cognitive impairment | frontiersin.orgresearchgate.net |
| Schizophrenia (discussion of mixed results) | Multiple PET tracers | Complex and potentially differing results based on illness stage and other factors | hra.nhs.uknih.gov |
[11C]MePPEP PET is also valuable for studying how pharmacological agents acutely modulate CB1R availability. ki.se This application is crucial for understanding drug mechanisms and for the development of new therapies targeting the endocannabinoid system.
One notable study investigated the acute effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, on CB1R availability. mdpi.comfrontiersin.org The study found that THC administration, which induced anxiety, was associated with an increase in [11C]MePPEP binding in the amygdala. mdpi.comfrontiersin.org This suggests that the anxiety-provoking effects of THC may be mediated by its modulation of CB1R availability in brain regions critical for emotional processing. frontiersin.orgnih.gov
In preclinical studies using nonhuman primates, the administration of CB1-selective agents like rimonabant (B1662492) and ISPB was used to confirm the specificity of [11C]MePPEP binding. nih.govunc.eduresearchgate.net These blocking and displacement studies demonstrated that the vast majority of the [11C]MePPEP signal in the brain is indeed from binding to CB1 receptors, further validating its use for quantifying receptor availability. nih.govunc.eduresearchgate.net
Conversely, studies in rats showed that pharmacologically active doses of CB1 agonists did not displace [11C]MePPEP, suggesting a large reserve of CB1 receptors. ki.se This finding has implications for understanding the sensitivity of the system to endogenous and exogenous cannabinoids.
Emerging Research Directions and Future Prospects for 11c Meppep
Ongoing Advancements in Radioligand Design and Synthesis
The quest for the ideal CB1 receptor PET radioligand is an ongoing process, with efforts aimed at improving upon the characteristics of existing tracers like [11C]MePPEP. A primary goal is the development of radioligands with enhanced imaging properties, such as higher binding potential, increased brain uptake, and more favorable kinetics. kuleuven.be
One direction of research involves the synthesis and evaluation of new chemical entities. Building on the 1,5-diphenyl-pyrrolidin-2-one structure of [11C]MePPEP, researchers have synthesized and tested analogs with different substituents. nih.govki.se For instance, the development of fluorinated analogs like [18F]FMPEP-d2 was a direct attempt to improve upon [11C]MePPEP. ki.se While both can quantify CB1 receptors, [18F]FMPEP-d2 has shown superiority in terms of precision and accuracy. ki.se The longer half-life of fluorine-18 (B77423) (approximately 110 minutes) compared to carbon-11 (B1219553) (about 20 minutes) also offers logistical advantages for synthesis and imaging protocols. researchgate.netacs.org
Another critical aspect of radioligand design is minimizing non-specific binding and avoiding issues like defluorination, which can affect image quality and quantitative accuracy. acs.org Research into novel labeling chemistries, such as ruthenium-mediated radiofluorination, is expanding the possibilities for creating new tracers with improved stability and specific binding. acs.org
Furthermore, there is a recognized need for agonist radiotracers for CB1 receptors. kuleuven.be [11C]MePPEP, being an inverse agonist, may not fully capture the dynamics of receptor binding by endogenous or exogenous agonists. kuleuven.bebohrium.com Developing a radiolabeled agonist could provide a more direct measure of the receptor reserve and the effects of cannabinoid drugs. kuleuven.be
Table 1: Comparison of CB1 Receptor Radioligands
| Radioligand | Isotope | Half-life | Key Characteristics |
| [11C]MePPEP | Carbon-11 | ~20 min | Inverse agonist, high brain uptake, allows for quantification of CB1 receptors. researchgate.netki.se |
| [18F]FMPEP-d2 | Fluorine-18 | ~110 min | Analog of [11C]MePPEP, offers greater precision and accuracy. ki.se |
| [18F]MK-9470 | Fluorine-18 | ~110 min | Another widely used CB1 receptor radioligand. nih.govresearchgate.net |
| [11C]OMAR | Carbon-11 | ~20 min | Structurally related to rimonabant (B1662492), used for CB1 receptor imaging. researchgate.neteuropa.eu |
Integration with Complementary Neuroimaging Modalities
The full potential of [11C]MePPEP is increasingly being realized through its integration with other neuroimaging techniques, providing a more comprehensive understanding of brain structure and function.
The combination of PET with magnetic resonance imaging (MRI) is particularly powerful. neurosci.cn MRI provides detailed anatomical information, which can be used to accurately delineate brain regions of interest for the analysis of [11C]MePPEP PET data. researchgate.net This is crucial for correlating CB1 receptor availability with structural changes in the brain.
The advent of hybrid PET/MRI systems allows for the simultaneous acquisition of both PET and MRI data. europa.eucambridge.org This eliminates the need for repositioning the subject and ensures perfect spatial and temporal coregistration of the data. europa.eu This technology enables researchers to directly link CB1 receptor density, as measured by [11C]MePPEP, with various MRI-derived metrics, such as white matter integrity (measured with diffusion tensor imaging) and functional connectivity (measured with functional MRI or fMRI). europa.euchdifoundation.org
For example, studies have combined [11C]MePPEP PET with MRI to investigate structural connectivity patterns of the cannabinoid system. europa.eu This multi-modal approach is being used to explore the role of the endocannabinoid system in various conditions, including psychotic disorders, by correlating CB1 receptor availability with changes in brain morphology and connectivity. europa.euchdifoundation.org
Future applications will likely see the increased use of [11C]MePPEP in conjunction with fMRI to probe the relationship between CB1 receptor density and brain network activity in real-time. This could provide invaluable insights into how the cannabinoid system modulates neural circuits involved in cognition, emotion, and behavior.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for characterizing the structural and functional properties of Meppep C-11?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR) for structural elucidation, followed by chromatographic methods (HPLC, LC-MS) for purity assessment. Functional assays (e.g., enzyme inhibition, receptor binding) should align with the compound’s hypothesized mechanism. Ensure reproducibility by documenting solvent systems, instrument calibration, and control experiments. Reference prior studies for validation .
Q. How should researchers design a pilot study to assess this compound’s bioactivity?
- Methodological Answer : Use the P-E/I-C-O framework:
- Population : Define cell lines or model organisms (e.g., in vitro cancer cell lines).
- Exposure/Intervention : Specify dosage ranges and administration routes (e.g., 0.1–100 µM, 24-hour exposure).
- Comparison : Include positive/negative controls (e.g., known inhibitors, solvent-only groups).
- Outcome : Quantify endpoints (e.g., IC₅₀, apoptosis markers). Pilot studies should prioritize feasibility and power analysis for subsequent experiments .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Validate assumptions with residual plots and Kolmogorov-Smirnov tests. For small sample sizes, apply bootstrapping to estimate confidence intervals. Report effect sizes and p-values with corrections for multiple comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review with PRISMA guidelines:
Define inclusion/exclusion criteria (e.g., peer-reviewed studies with raw data).
Assess heterogeneity via I² statistics and subgroup analysis (e.g., species differences, assay protocols).
Perform meta-regression to identify confounding variables (e.g., solvent polarity, incubation time).
Address publication bias using funnel plots and sensitivity analyses .
Q. What advanced techniques validate the target specificity of this compound in complex biological systems?
- Methodological Answer : Combine orthogonal approaches:
- Chemoproteomics : Use affinity-based probes to identify off-target interactions.
- CRISPR-Cas9 screens : Validate gene essentiality in the presence of this compound.
- Molecular dynamics simulations : Predict binding stability and allosteric effects.
Cross-validate findings with in silico docking and in vivo knockout models .
Q. How can multi-omics data integration improve mechanistic understanding of this compound’s effects?
- Methodological Answer : Apply systems biology pipelines:
Transcriptomics : Identify differentially expressed pathways via RNA-seq and GSEA.
Metabolomics : Map metabolic flux changes using LC-MS and kinetic modeling.
Network analysis : Construct interaction networks (e.g., STRING, Cytoscape) to pinpoint hub nodes.
Use machine learning (e.g., random forests) to prioritize biomarkers and validate with in vitro perturbations .
Data Reproducibility & Ethics
Q. What steps ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Synthesis : Document reaction conditions (temperature, catalysts, purity of reagents) and characterize intermediates (e.g., TLC, melting points).
- Biological assays : Include batch-to-blot reproducibility metrics and share raw data in repositories (e.g., Zenodo).
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide step-by-step protocols in supplementary materials .
Q. How should researchers address ethical considerations in studies involving this compound and animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines:
- Justification : Explicitly state necessity of animal use and alternatives considered.
- Sample size : Use power analysis to minimize animal numbers (e.g., G*Power software).
- Endpoint criteria : Predefine humane endpoints (e.g., tumor size limits, weight loss thresholds).
Obtain approval from institutional ethics committees and report compliance in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
